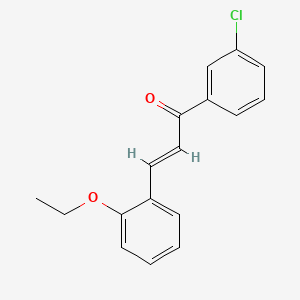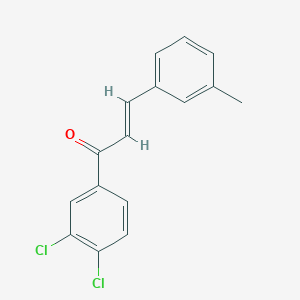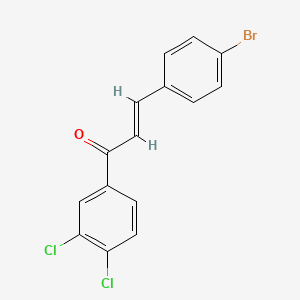
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, or 2E-C2EPP for short, is an organic compound with a wide range of applications in scientific research. This compound is a colorless solid with a melting point of 36-37°C and a boiling point of 195-196°C. It is soluble in water and ethanol, and has a molecular weight of 245.7 g/mol. 2E-C2EPP is a versatile compound, with potential applications in the fields of biochemistry, physiology, and drug development.
Aplicaciones Científicas De Investigación
2E-C2EPP has a wide range of applications in scientific research, including the study of biochemical and physiological processes. It has been used in studies to investigate the effects of drugs on the nervous system, as well as to examine the role of enzymes in cellular processes. Additionally, 2E-C2EPP has been used to study the effects of hormones on the body, and to investigate the effects of environmental toxins on human health.
Mecanismo De Acción
2E-C2EPP is believed to act as an agonist at certain receptor sites, such as the serotonin 5-HT1A receptor. This agonism leads to the activation of various intracellular signaling pathways, which in turn leads to the production of various biochemical and physiological responses. Additionally, 2E-C2EPP has been shown to inhibit the activation of certain enzymes, such as the enzyme tyrosine hydroxylase.
Biochemical and Physiological Effects
2E-C2EPP has been shown to have a wide range of effects on the body. In animal studies, it has been shown to reduce anxiety and depression-like behaviors, as well as to reduce pain and inflammation. Additionally, 2E-C2EPP has been shown to reduce the activity of certain enzymes, such as tyrosine hydroxylase, and to reduce the levels of certain hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2E-C2EPP in laboratory experiments is its low cost and easy availability. Additionally, 2E-C2EPP is relatively safe to use in laboratory experiments, and it has a wide range of applications in scientific research. However, there are some limitations to using 2E-C2EPP in laboratory experiments. For example, it is not very stable in the presence of light or heat, and it can be toxic if ingested.
Direcciones Futuras
There are a number of potential future directions for the use of 2E-C2EPP in scientific research. For example, further studies could be conducted to examine the effects of 2E-C2EPP on other physiological processes, such as the cardiovascular system. Additionally, further research could be conducted to examine the effects of 2E-C2EPP on the development of certain diseases, such as cancer. Finally, further research could be conducted to examine the effects of 2E-C2EPP on the development of new drugs and therapies.
Métodos De Síntesis
2E-C2EPP can be synthesized through a variety of methods, with the most common being the reaction of 2-chlorophenol, ethyl acetate, and sodium ethoxide in a 1:1:1 molar ratio. The reaction is carried out in a sealed vessel at room temperature, and the product is isolated by filtration and recrystallization. Other methods of synthesis include the reaction of 2-chlorophenol and ethyl acetate in the presence of sodium ethoxide, and the reaction of 2-chlorophenol and ethyl acetate in the presence of potassium tert-butoxide.
Propiedades
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-17-10-6-3-7-13(17)11-12-16(19)14-8-4-5-9-15(14)18/h3-12H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOQYVZHFIRYRZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)












![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)